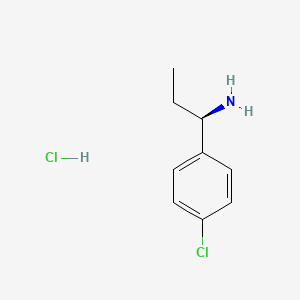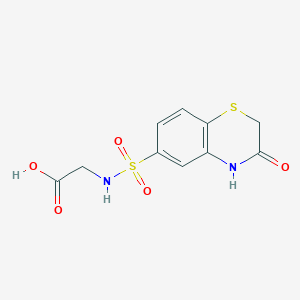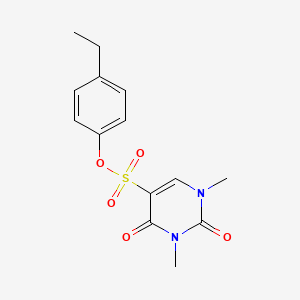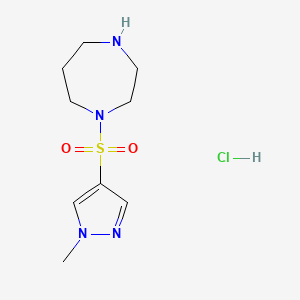![molecular formula C19H19NO6 B2588120 Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1004127-10-9](/img/structure/B2588120.png)
Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate” is an organic compound that contains functional groups such as ester, amide, and ether . The presence of these functional groups suggests that it could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Heterocyclic System Synthesis
The compound has been utilized in the synthesis of heterocyclic systems. For instance, derivatives similar to "Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate" have been used in the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, a class of compounds with potential biological activities. These processes involve multiple steps starting from acetoacetic esters, showcasing the compound's role in synthesizing complex heterocyclic structures (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Tubulin Polymerization Inhibition
Another application is in the development of antiproliferative agents against cancer cells. A specific derivative, "Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate" (GN39482), has shown promising activity by inhibiting tubulin polymerization. This inhibition affects microtubule formation and induces G2/M cell cycle arrest in cancer cells, highlighting the compound's potential in cancer therapy (Hidemitsu Minegishi et al., 2015).
Photophysical Properties Study
The compound has also been investigated for its photophysical properties. Research focusing on methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, which share a structural similarity, explores their luminescence properties in different solvents. This study contributes to the understanding of the effects of various substituents on the photophysical characteristics of related compounds, which is crucial for designing photofunctional materials (Soyeon Kim et al., 2021).
Anticonvulsant Activity
Research into related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, has explored their potential as anticonvulsants. The study of their crystal structure and the identification of molecular features responsible for their anticonvulsant activities can inform the development of new therapeutic agents, demonstrating the broader applicability of derivatives in medicinal chemistry (A. Camerman et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-[[2-[2-(3-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-14-7-5-6-13(10-14)11-18(22)26-12-17(21)20-16-9-4-3-8-15(16)19(23)25-2/h3-10H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBBCDGLGKDRIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2588040.png)
![7-cyclopropyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2588042.png)
![(4-bromophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2588044.png)




![2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2588054.png)
![N-(3-bromophenyl)-2-{[6-(2-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2588055.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)
methanone](/img/structure/B2588058.png)
